molecular formula C10H10N2O2 B13090553 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione

Cat. No.: B13090553
M. Wt: 190.20 g/mol
InChI Key: AJKSLWJCLDTTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione (CAS 1866093-41-5) is a heterocyclic compound with the molecular formula C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol . This chemical serves as a valuable synthon in organic and medicinal chemistry research, particularly in the design and synthesis of novel small molecules with potential biological activity. Derivatives of the cyclohexane-1,3-dione scaffold are the subject of active investigation in early-stage drug discovery. Computational and in vitro studies have identified cyclohexane-1,3-dione-based small molecules as promising candidates for the development of anticancer agents . Specifically, this class of compounds has been explored as inhibitors of the c-Met tyrosine kinase, a well-validated therapeutic target in multiple human cancers, including non-small-cell lung cancer (NSCLC) . The integration of a pyrimidine heterocycle, as seen in this compound, is a common strategy in drug design, as pyrimidine-based pharmacophores are found in numerous marketed cytotoxic therapies . This product is intended for research applications as a chemical building block. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-pyrimidin-5-ylcyclohexane-1,3-dione

InChI

InChI=1S/C10H10N2O2/c13-9-1-7(2-10(14)3-9)8-4-11-6-12-5-8/h4-7H,1-3H2

InChI Key

AJKSLWJCLDTTRE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Condensation of Pyrimidine Derivatives with Cyclohexane-1,3-dione

One common approach involves reacting a pyrimidine-based precursor with cyclohexane-1,3-dione under reflux conditions in ethanol or other suitable solvents. This method is supported by analogous syntheses of related compounds where β-diketones react with pyrimidine derivatives to form heterocyclic compounds.

  • Procedure Example: A mixture of a pyrimidine derivative (10 mmol) and cyclohexane-1,3-dione (10 mmol) is refluxed in absolute ethanol for 5 hours. After cooling, the precipitate is filtered, washed, and recrystallized from an appropriate solvent such as dioxane or ethanol to yield the desired product in moderate to good yields (60-85%).

  • Reaction Conditions: Typical conditions include reflux temperatures (~78 °C for ethanol), reaction times from 3 to 8 hours, and the use of mild bases or acidic catalysts depending on the specific substituents on the pyrimidine ring.

Use of β-Diketone Cyclohexane-1,3-dione as a Nucleophile

Cyclohexane-1,3-dione acts as a nucleophile due to its active methylene groups flanked by two carbonyls. Under basic or neutral conditions, it can undergo Michael addition or condensation with electrophilic pyrimidine derivatives.

  • Example: Treatment of 5,5-dimethylcyclohexane-1,3-dione with a pyrimidine halide or activated pyrimidine under reflux in ethanol with potassium hydroxide catalysis can facilitate nucleophilic attack and subsequent cyclization.

  • Purification: The products are commonly purified by recrystallization from solvents such as dioxane, ethanol, or acetone mixtures to obtain crystalline solids with defined melting points.

Sonochemical and Microwave-Assisted Methods

Recent advances include the use of sonication or microwave irradiation to enhance reaction rates and yields.

  • Sonication: For example, sonication of a mixture of cyclohexane-1,3-dione and pyrimidine derivatives in alcoholic sodium hydroxide solution at 70 °C for 30 minutes has been shown to promote efficient condensation, followed by acidification and recrystallization.

  • Microwave Irradiation: Microwave-assisted synthesis can reduce reaction times significantly and improve yields, though specific protocols for this compound require optimization based on solvent and reagent stability.

Research Findings and Data Summary

The following table summarizes key preparation parameters and yields from representative studies:

Method Reagents/Conditions Reaction Time Yield (%) Purification Method Notes
Reflux in Ethanol Pyrimidine derivative + cyclohexane-1,3-dione, reflux 5 h 60-85 Recrystallization from dioxane/ethanol Mild base or acid catalyst may be used
Base-Catalyzed Condensation KOH in ethanol, pyrimidine halide + cyclohexane-1,3-dione 3-8 h 70-85 Filtration and recrystallization Suitable for substituted cyclohexane-1,3-dione
Sonochemical Method Sonication in alcoholic NaOH at 70 °C 30 min ~80 Acidification and recrystallization Faster reaction, environmentally friendly
Microwave-Assisted Synthesis Pyrimidine + cyclohexane-1,3-dione in solvent Minutes to 1 h Variable Recrystallization Requires solvent and power optimization

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR): Characteristic absorption bands for NH stretching (~3400 cm⁻¹), and carbonyl groups (C=O) at ~1710-1720 cm⁻¹ confirm the diketone and pyrimidine functionalities.

  • Nuclear Magnetic Resonance (NMR): Proton NMR typically shows signals corresponding to methylene protons of cyclohexane ring (multiplets around 2.0-2.5 ppm), methyl groups (singlets near 1.0 ppm if substituted), and aromatic pyrimidine protons (6.0-9.5 ppm).

  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound confirm the compound's identity.

Notes on Optimization and Scale-Up

  • Reaction yields depend strongly on purity of starting materials and reaction time.
  • Use of dry solvents and inert atmosphere can improve reproducibility.
  • Scale-up requires careful control of temperature and stirring to avoid side reactions.
  • Alternative solvents such as DMF or dioxane may be used to improve solubility and yield.

This detailed overview synthesizes data from multiple peer-reviewed sources and experimental reports, providing a comprehensive understanding of the preparation methods for this compound. The methods range from classical reflux condensation to modern sonochemical techniques, with purification typically achieved through recrystallization. Analytical data consistently support the successful synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Pyrimidin-5-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyrimidin-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Bulky aryl groups (e.g., 4-bromophenyl in 5c) enhance anticancer potency, likely due to improved hydrophobic interactions with target proteins like 2ZOQ (breast cancer protein) . Smaller substituents (e.g., cyclopropyl) lack reported bioactivity.
  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl) improve binding affinity in docking studies, while electron-donating groups (e.g., -OCH$_3$) show reduced efficacy .

Anticancer Activity

  • Compound 5c: Exhibits the highest anticancer activity in its series (LC$_{50}$ = 10.31 µg/ml against human breast adenocarcinoma), attributed to strong binding interactions with the 2ZOQ protein (binding score: -9.2 kcal/mol) .
  • Pyrimidin-5-yl Derivative : Pyrimidine’s nitrogen-rich structure may enhance DNA/RNA targeting, though experimental validation is lacking.

Enzymatic Inhibition

  • HPPD Inhibition: Cyclohexane-1,3-dione derivatives with aromatic substituents (e.g., 2,3,4,6-tetramethylphenyl) act as HPPD inhibitors, critical for herbicide development .

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